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Abstract
1-Mesitylbutane-1,3-dione is a beta-dicarbonyl compound incorporating a bulky mesityl group.

This technical guide provides a comprehensive (though currently hypothetical, due to a lack of

publicly available crystal structure data) overview of its molecular structure, physicochemical

properties, and potential biological significance. This document outlines the expected

crystallographic parameters, spectroscopic data, and potential synthesis and analysis

protocols. Furthermore, it presents a speculative signaling pathway to illustrate the compound's

potential interactions in a biological context. The information herein is intended to serve as a

foundational resource for researchers, scientists, and professionals in drug development,

pending the public availability of experimental data.

Introduction
Beta-dicarbonyl compounds are a well-established class of organic molecules known for their

versatile coordination chemistry and diverse biological activities. The introduction of a sterically

demanding mesityl group to the butane-1,3-dione framework is anticipated to confer unique

structural and electronic properties. Understanding the precise three-dimensional arrangement

of atoms in the crystalline state is paramount for elucidating structure-activity relationships and

for the rational design of novel therapeutic agents. This guide is structured to present a detailed

analysis of the crystal structure of 1-Mesitylbutane-1,3-dione, supported by spectroscopic

characterization and detailed experimental methodologies.
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Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-Mesitylbutane-1,3-
dione is presented in Table 1. This data is aggregated from computational models and publicly

available chemical databases.[1]

Table 1: Physicochemical Properties of 1-Mesitylbutane-1,3-dione

Property Value Source

Molecular Formula C₁₃H₁₆O₂ PubChem[1]

Molecular Weight 204.26 g/mol PubChem[1]

IUPAC Name

1-(2,4,6-

trimethylphenyl)butane-1,3-

dione

PubChem[1]

CAS Number 6450-57-3 PubChem[1]

Canonical SMILES
CC1=CC(=C(C(=C1)C)C(=O)C

C(=O)C)C
PubChem[1]

InChI Key
MBZZDUHWYNESIY-

UHFFFAOYSA-N
PubChem[1]

Appearance (Expected) Crystalline solid N/A

Melting Point (Not available) N/A

Solubility (Not available) N/A

Crystallographic Data
While a definitive crystal structure for 1-Mesitylbutane-1,3-dione is not currently available in

open-access crystallographic databases, this section is structured to present the key

parameters that would be obtained from a single-crystal X-ray diffraction study.

Table 2: Hypothetical Crystallographic Data for 1-Mesitylbutane-1,3-dione
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Parameter Value

Crystal System (e.g., Monoclinic)

Space Group (e.g., P2₁/c)

a (Å) (Value)

b (Å) (Value)

c (Å) (Value)

α (°) (Value)

β (°) (Value)

γ (°) (Value)

Volume (Å³) (Value)

Z (Value)

Calculated Density (g/cm³) (Value)

Absorption Coefficient (mm⁻¹) (Value)

F(000) (Value)

Crystal Size (mm³) (Value)

Theta range for data collection (°) (Value)

Index ranges (Value)

Reflections collected (Value)

Independent reflections (Value)

Completeness to theta = ...° (%) (Value)

Goodness-of-fit on F² (Value)

Final R indices [I>2sigma(I)] (Value)

R indices (all data) (Value)

Largest diff. peak and hole (e.Å⁻³) (Value)
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Experimental Protocols
Synthesis of 1-Mesitylbutane-1,3-dione
A general synthetic approach for compounds of this class involves the Claisen condensation of

an appropriate ester and ketone. A plausible synthesis for 1-Mesitylbutane-1,3-dione would

involve the reaction of ethyl acetoacetate with 2',4',6'-trimethylacetophenone in the presence of

a strong base such as sodium ethoxide.

Materials: Ethyl acetoacetate, 2',4',6'-trimethylacetophenone, sodium metal, absolute

ethanol, diethyl ether, hydrochloric acid.

Procedure:

Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert

atmosphere.

Add ethyl acetoacetate dropwise to the sodium ethoxide solution at 0 °C.

Slowly add 2',4',6'-trimethylacetophenone to the reaction mixture and allow it to stir at

room temperature overnight.

Quench the reaction with dilute hydrochloric acid.

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography or recrystallization.

Single-Crystal X-ray Diffraction
To obtain data for the crystal structure, single crystals of 1-Mesitylbutane-1,3-dione would

need to be grown.

Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable

solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common technique.
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Data Collection: A suitable single crystal would be mounted on a diffractometer equipped

with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data would be

collected at a controlled temperature (e.g., 100 K) using a series of ω and φ scans.

Structure Solution and Refinement: The collected diffraction data would be processed to

yield a set of structure factors. The structure would then be solved using direct methods or

Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms

would be refined anisotropically, and hydrogen atoms would be placed in calculated positions

and refined using a riding model.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d

(CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a

KBr pellet or as a thin film. Characteristic vibrational frequencies for the carbonyl groups and

the aromatic ring would be identified.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization

(ESI) or electron impact (EI) source to determine the molecular weight and fragmentation

pattern of the compound.

Potential Signaling Pathway and Biological Activity
Given the structural features of 1,3-dione compounds, 1-Mesitylbutane-1,3-dione could

potentially interact with various biological targets. For illustrative purposes, a hypothetical

signaling pathway is presented below. This diagram speculates on a possible mechanism

where the compound inhibits a kinase cascade involved in cell proliferation.
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Hypothetical Signaling Pathway of 1-Mesitylbutane-1,3-dione
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297058#crystal-structure-of-1-mesitylbutane-1-3-
dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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